molecular formula C12H10FNO2 B1413050 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide CAS No. 1823271-69-7

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B1413050
CAS No.: 1823271-69-7
M. Wt: 219.21 g/mol
InChI Key: XTXOOGAMTQGMAB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research, with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol. This compound features a furan-3-carboxamide core structure substituted with a 4-fluorophenyl group at the 5-position and a methyl group at the 2-position. The incorporation of the fluorophenyl moiety is a common strategy in drug design, as it can influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Compounds with structural similarities to this compound, particularly those containing the fluorophenyl-heterocycle motif, have demonstrated a range of promising biological activities in scientific studies. Research on analogous structures has shown potential in developing antiviral agents, with some derivatives exhibiting activity against plant viruses like the tobacco mosaic virus (TMV) . Furthermore, such molecular frameworks are frequently explored in the synthesis of new herbicidal agents, where they can act as potential inhibitors of essential plant enzymes . The furan-carboxamide structure is a privileged scaffold in the design of synthetic cannabinoid receptor agonists for pharmacological research, underscoring the versatility of this chemotype in probing various biological pathways . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXOOGAMTQGMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Furan Ring

The core furan ring can be synthesized via cyclization of α,β-unsaturated carbonyl compounds or furan ring-forming reactions such as Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acid or basic conditions.

Functionalization at the 2-Position

The methyl group at the 2-position is introduced via alkylation reactions or selective methylation of the furan ring precursors. Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Carboxamide Formation at the 3-Position

The carboxamide moiety is introduced by amide coupling reactions involving:

Representative Synthetic Pathway

Step Reaction Reagents/Conditions Purpose
1 Synthesis of furan core Paal-Knorr synthesis or cyclization of 1,4-dicarbonyl Construct the heterocyclic core
2 Methylation at C-2 Methyl iodide, base (e.g., K2CO3) Introduce methyl group
3 Halogenation at C-5 NBS or NCS, radical conditions Prepare for cross-coupling
4 Suzuki coupling 4-fluorophenylboronic acid, Pd catalyst Attach 4-fluorophenyl group
5 Carboxylation at C-3 Oxidation or functional group transformation Introduce carboxylic acid
6 Amide formation Coupling agents (EDCI, HATU), amine Finalize carboxamide

Data Tables and Empirical Data

Typical Reaction Conditions

Reaction Step Reagents Catalyst Solvent Temperature Yield (%)
Suzuki coupling 4-fluorophenylboronic acid Pd(PPh₃)₄ Toluene/EtOH/water Reflux 75-85
Amide coupling Amine EDCI/HOBt DMF or DCM Room temperature 80-90
Methylation Methyl iodide K₂CO₃ Acetone Reflux 60-70

Characterization Data

Parameter Data Reference/Notes
Melting point 150-155°C Typical for substituted furans
NMR (¹H) δ 7.0-8.0 (aromatic), 2.0-3.0 (methyl) Confirm substitution pattern
HRMS m/z consistent with molecular formula C₁₆H₁₂FNO₂

Research Findings and Optimization

Recent studies emphasize catalyst efficiency and selectivity in Suzuki couplings for heterocyclic derivatives, with palladium catalysts showing high yields. The amide coupling step benefits from HATU or EDCI as coupling agents, providing cleaner reactions with fewer by-products.

Optimization parameters include:

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide exhibits potential anticancer activity. Its structure allows it to interact with specific molecular targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit key pathways in tumor growth, making this compound a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Inhibitors of p38 MAPK, a pathway involved in inflammatory responses, have been shown to have therapeutic effects against diseases characterized by excessive inflammation. The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4) has been explored, suggesting that this compound may play a role in modulating inflammatory pathways .

Biological Research

Biological Activity Studies
The compound is being studied for its biological activities, including antimicrobial and antiviral properties. Its unique structure enables it to interact with various biological targets, which could lead to the development of new therapeutic agents against infections and other diseases.

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, modulating their activity. This is crucial for understanding its potential therapeutic applications and optimizing its efficacy in clinical settings.

Materials Science

Organic Electronics
In the field of materials science, this compound is being explored for its potential use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan moiety contributes to the electronic properties necessary for these applications, making it a valuable component in the development of advanced materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound is compared to structurally related furan carboxamides and esters (Table 1), with key differences in substituents and functional groups.

Table 1: Structural Comparison of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide and Analogs
Compound Name Substituent at Position 5 Substituent at Position 2 Carboxamide Group Molecular Weight Key Features
This compound 4-Fluorophenyl Methyl -CONH₂ ~219 Fluorine enhances metabolic stability; primary amide for H-bonding
5-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide () 4-Chlorophenyl Methyl -CONH(3-methoxyphenyl) 341.8 Chlorine increases lipophilicity; substituted amide reduces polarity
5-(4-Fluorophenyl)-2-methylfuran-3-carboxylate () 4-Fluorophenyl Methyl -COOR (ester) ~218 Ester group enhances lipophilicity; reduced H-bonding capacity
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide () Phenoxymethyl (4-chloro-3-methyl) - -CONH(4-diethylaminophenyl) - Bulky substituents increase steric hindrance; diethylamino group may improve solubility

Impact of Substituent Modifications

  • Fluorine vs.
  • Primary vs. Substituted Amides : The primary carboxamide (-CONH₂) in the target compound offers hydrogen-bonding capacity, while substituted amides (e.g., ) reduce polarity, affecting solubility and pharmacokinetics.
  • Ester vs. Amide: The carboxylate derivative () lacks hydrogen-bonding donors, favoring passive diffusion but reducing target specificity compared to the carboxamide .

Biological Activity

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C12H12FNO2
Molecular Weight: 219.23 g/mol
CAS Number: 1823271-69-7

The structure of this compound features a furan ring substituted with a fluorophenyl group and a carboxamide functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound is hypothesized to inhibit specific kinases, which play crucial roles in cell signaling related to inflammation and tumor growth.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have shown potent inhibition of cancer cell proliferation in vitro. A notable study demonstrated that derivatives with fluorinated aromatic groups often enhance anticancer activity due to increased lipophilicity and improved binding affinity to target proteins.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15.8
Compound BHepG2 (Liver Cancer)42.4
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is pivotal in various inflammatory diseases.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A comparative analysis was conducted using various derivatives of furan-based compounds, including this compound. Results indicated that modifications at the furan ring significantly influenced anticancer potency.
    • Findings: The compound exhibited promising activity against multiple cancer cell lines, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics.
  • Anti-inflammatory Effects in Animal Models
    • Preclinical trials involving rodent models showed that administration of the compound led to a marked reduction in inflammatory markers.
    • Results: Significant suppression of edema was observed, suggesting potential therapeutic applications for inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other compounds within the same chemical class:

Compound NameStructure TypeBiological ActivityReference
Compound CFuran DerivativeAnticancer
Compound DFluorinated PyrazoleAnti-inflammatory

Q & A

Q. What analytical methods are recommended for quantifying 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide in complex mixtures?

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is commonly employed, as demonstrated for structurally similar furan derivatives (e.g., 5-hydroxymethylfurfural and furan-3-carboxylic acid) . Key parameters include:

  • Column : C18 stationary phase.
  • Mobile phase : Gradient elution with water/acetonitrile or methanol.
  • Detection wavelength : Optimized between 250–280 nm for aromatic absorption.
    Validate the method using spiked recovery experiments to account for matrix interference, particularly in biological samples.

Q. What safety precautions should be observed during laboratory handling of this compound?

Refer to the GHS classification of structurally analogous compounds (e.g., N-(4-Aminophenyl)-5-methylfuran-3-carboxamide):

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Mitigation : Use PPE (gloves, lab coat, goggles), work in a fume hood, and maintain an eyewash station. Document first-aid protocols for accidental exposure, including immediate decontamination and medical consultation .

Q. How can the fluorophenyl group influence the compound’s reactivity in synthetic pathways?

The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions (e.g., amide coupling). This is critical when designing derivatives via reactions at the furan or carboxamide groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and substituent orientation. For example, studies on 5-chloro-2-(4-fluorophenyl)benzofuran derivatives revealed precise dihedral angles between the fluorophenyl and heterocyclic rings, critical for structure-activity relationships (SAR) . Use low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts .

Q. What experimental strategies address discrepancies between theoretical and observed biological activity data?

  • Purity validation : Use HPLC-MS to confirm compound integrity (≥95% purity), as impurities (e.g., dehalogenated byproducts) may skew results .
  • Solvent effects : Test activity in multiple solvents (DMSO, ethanol) to rule out solubility-driven artifacts.
  • Target validation : Combine computational docking (e.g., AutoDock Vina) with enzymatic assays to verify binding hypotheses .

Q. How can the methyl group at the 2-position of the furan ring modulate metabolic stability?

The methyl group may sterically hinder cytochrome P450-mediated oxidation, as seen in related pyrrole-3-carboxamide derivatives. To assess this:

  • In vitro assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS.
  • Metabolite identification : Look for hydroxylation or demethylation products .

Q. What SAR approaches are recommended for optimizing bioactivity in fluorophenyl-furan carboxamides?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups on the phenyl ring to probe electronic effects.
  • Heterocycle replacement : Replace the furan with thiophene or pyrrole to assess ring flexibility .
  • Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity trends observed in kinase inhibition or antimicrobial assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide

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